3,4-Ethylenedioxypyrrole

Catalog No.
S788239
CAS No.
169616-17-5
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Ethylenedioxypyrrole

CAS Number

169616-17-5

Product Name

3,4-Ethylenedioxypyrrole

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-2-9-6-4-7-3-5(6)8-1/h3-4,7H,1-2H2

InChI Key

IJAMAMPVPZBIQX-UHFFFAOYSA-N

SMILES

C1COC2=CNC=C2O1

Canonical SMILES

C1COC2=CNC=C2O1

Synthesis and Properties

3,4-Ethylenedioxypyrrole (EDOP) is a conductive and electroactive polymer, synthesized through various methods including chemical oxidation, electrochemical polymerization, and enzymatic polymerization. PubChem, National Institutes of Health: )

EDOP possesses several properties that make it attractive for scientific research, including:

  • Electrical conductivity: EDOP exhibits good electrical conductivity, making it suitable for applications in organic electronics and electrochromic devices. ScienceDirect, Poly(3,4-ethylenedioxypyrrole): A highly versatile conducting polymer for energy storage and conversion:
  • Electroactivity: EDOP can undergo reversible redox reactions, enabling its use in batteries, supercapacitors, and electrocatalysis. Journal of Polymer Science Part B: Polymer Physics, Highlighting recent progress in synthetic strategies for poly(3,4-ethylenedioxypyrrole) (PEDOT) derivatives for energy storage applications:
  • Biocompatibility: EDOP demonstrates good biocompatibility, making it a potential candidate for biomedical applications such as tissue engineering and neural interfaces. ACS Applied Materials & Interfaces, Biocompatible Conducting Polymer Films Based on 3,4-Ethylenedioxypyrrole for Neural Interfaces:

Applications in Scientific Research

EDOP's unique properties have led to its exploration in various scientific research areas, including:

  • Organic electronics: EDOP is used in organic light-emitting diodes (OLEDs), organic solar cells, and organic transistors due to its conductivity and ability to form thin films. IOPscience, Poly(3,4-ethylenedioxypyrrole) (PEDOT) for Organic Electronics: A Review of Recent Progress:
  • Energy storage: EDOP is being investigated for use in supercapacitors and batteries due to its electroactivity and ability to store charge. Journal of Materials Chemistry A, Poly(3,4-ethylenedioxypyrrole) (PEDOT) for Electrochemical Energy Storage:
  • Biomedical applications: EDOP's biocompatible nature makes it a potential material for neural interfaces, tissue engineering scaffolds, and drug delivery systems. RSC Advances, Recent advances in the application of conducting polymers in biomedicine:

3,4-Ethylenedioxypyrrole is a derivative of pyrrole, characterized by the presence of ethylene dioxyl groups at the 3 and 4 positions of the pyrrole ring. Pyrrole itself is a five-membered aromatic heterocyclic compound containing one nitrogen atom. The unique structure of 3,4-ethylenedioxypyrrole contributes to its distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Toxicity: Information on the specific toxicity of EDOP is limited. However, as with many organic compounds, it's advisable to handle it with care and avoid inhalation or skin contact.
  • Flammability: Data on the flammability of EDOP is not available, but as an organic compound, it's likely flammable.
  • Reactivity: EDOP can react with strong oxidizing agents [].
Typical of pyrrole derivatives. These include:

  • Electrophilic Substitution: The nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for electrophilic substitution reactions at the 2, 3, or 5 positions.
  • Cycloaddition Reactions: It can undergo cycloaddition reactions such as Diels-Alder reactions when acting as a diene.
  • Halogenation: The compound can react with halogens to form halogenated derivatives, typically at the 2-position due to the stability of the resulting cationic intermediates .

Research indicates that 3,4-ethylenedioxypyrrole exhibits notable biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Some studies suggest it may have efficacy against certain bacterial strains.
  • Anticancer Activity: Preliminary findings indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects: There is ongoing research into its ability to protect neuronal cells from oxidative stress and apoptosis .

Several methods have been developed for synthesizing 3,4-ethylenedioxypyrrole:

  • Paal-Knorr Synthesis: This method involves the condensation of 1,2-dicarbonyl compounds with primary amines under acidic conditions to form pyrroles.
  • Van Leusen Reaction: A [3+2] cycloaddition reaction where TosMIC is reacted with electron-deficient olefins to yield substituted pyrroles.
  • Hydrogenation and Cyclization: Recent studies have reported the hydrogenation of nitro ketones followed by cyclization as an effective route for synthesizing various pyrrole derivatives .

3,4-Ethylenedioxypyrrole has several applications across different fields:

  • Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Materials Science: It can be used in the synthesis of conductive polymers and organic electronics due to its unique electronic properties.
  • Agricultural Chemistry: Potential applications in developing new agrochemicals with enhanced efficacy against pests and diseases .

Several compounds share structural similarities with 3,4-ethylenedioxypyrrole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
PyrroleBasic five-membered ringFoundational structure for many derivatives
2,5-DimethoxypyrroleMethoxy groups at positions 2 and 5Increased solubility and altered reactivity
3-MethylpyrroleMethyl group at position 3Exhibits different biological activities
IndoleFused benzene ring with a pyrroleGreater stability and varied reactivity

3,4-Ethylenedioxypyrrole stands out due to its unique ethylene dioxyl substitution, which enhances its reactivity and potential biological applications compared to these similar compounds .

The synthesis of EDOP was first reported in the early 2000s as part of efforts to address limitations in polythiophene derivatives like PEDOT, which faced challenges in solubility and environmental stability. Researchers recognized that replacing thiophene’s sulfur atom with pyrrole’s nitrogen could enhance electronic tunability while retaining the benefits of the ethylenedioxy bridge—a structural feature known to lower oxidation potentials and band gaps. Early studies focused on electrochemical polymerization of EDOP, revealing its ability to form highly conductive films (~50–100 S/cm) with optical transparency in the visible spectrum.

By the mid-2010s, EDOP gained traction in niche applications such as parahydrophobic coatings. For instance, electropolymerized EDOP films functionalized with alkyl chains (C12H25) demonstrated water contact angles exceeding 150°, mimicking the high-adhesion properties of rose petals. Concurrently, composites like PEDOP–Sb2S3 nanorods achieved specific capacitances of 1,008 F/g, outperforming conventional PEDOT-based materials. These breakthroughs underscored EDOP’s versatility and spurred innovation in flexible electronics and energy storage.

Theoretical Foundations of EDOP Chemistry

The electronic structure of EDOP is governed by its 3,4-ethylenedioxy bridge, which induces planarity in the polymer backbone and facilitates π-orbital delocalization. Density functional theory (DFT) calculations reveal that the bridge reduces the band gap of poly(3,4-ethylenedioxypyrrole) (PEDOP) to 1.2–1.5 eV, compared to 2.4 eV for unmodified polypyrrole. This reduction enhances charge carrier mobility, as evidenced by conductivity measurements of 5 S/cm in thin-film configurations.

Methine-bridged EDOP derivatives further lower the band gap to 0.68 eV, enabling near-infrared electrochromism. Theoretical models also predict that alkyl or aromatic substituents on the ethylenedioxy bridge modulate solubility without significantly altering conjugation lengths. For example, biphenyl-functionalized EDOP monomers yield polymers with parahydrophobic surfaces due to micro/nanoscale morphological features.

Relationship to Pyrrole and Thiophene-Based Conducting Polymers

EDOP occupies a unique niche between pyrrole and thiophene-based systems. Like polypyrrole, PEDOP exhibits high proton conductivity and biocompatibility, but its lower oxidation potential (−0.2 V vs. Ag/Ag+) simplifies synthesis in aqueous media. In contrast to PEDOT, which requires polystyrene sulfonate (PSS) dopants for stability, PEDOP derivatives achieve solubility through structural modifications (e.g., alkyl chains) or copolymerization with pyrrole.

Table 1: Comparative Properties of EDOP, Pyrrole, and Thiophene Derivatives

PropertyPEDOPPolypyrrolePEDOT
Band Gap (eV)1.2–1.52.41.6–1.8
Conductivity (S/cm)5–10010–50100–1,000
Solubility in WaterModerateLowLow
Oxidation Potential (V)−0.2+0.6−0.5

Chemical Synthesis Routes

Oxidant-based Synthesis Approaches

The synthesis of poly(3,4-ethylenedioxypyrrole) through oxidant-based approaches represents the most widely employed methodology for producing this conducting polymer [8]. Chemical oxidative polymerization involves the initial oxidation of 3,4-ethylenedioxypyrrole monomers to form cationic radicals, followed by radical coupling and subsequent chain propagation [11] [32]. This process typically employs various metal-based oxidants that simultaneously initiate polymerization and provide counterions for charge stabilization [8].

Ferric chloride hexahydrate emerges as one of the most commonly utilized oxidants for 3,4-ethylenedioxypyrrole synthesis [3] [8]. The polymerization mechanism proceeds through a two-step process where the monomer undergoes oxidation to generate cationic radicals, followed by dimerization and deprotonation to yield neutral dimers that facilitate further chain growth [8]. Iron-based oxidants demonstrate particular effectiveness due to their suitable oxidation potential and the stabilizing influence of their associated anions [8] [12].

Iron(III) p-toluenesulfonate has gained recognition as an exceptionally effective oxidant for 3,4-ethylenedioxypyrrole polymerization [8] [15]. This oxidant provides several advantages including controlled polymerization kinetics and enhanced film quality compared to traditional ferric chloride systems [8]. The tosylate anion serves as both a counterion and a template that influences the final polymer morphology and electrical properties [8].

Ammonium persulfate represents another significant oxidant choice for 3,4-ethylenedioxypyrrole synthesis, particularly in aqueous systems [14] [25]. This oxidant enables environmentally friendly synthesis conditions while maintaining high polymerization yields [14]. The use of ammonium persulfate has been demonstrated to produce polymers with controlled molecular weights and favorable electrical characteristics [14] [25].

Iron(III) trifluoromethanesulfonate has emerged as a promising oxidant for vapor phase polymerization of 3,4-ethylenedioxypyrrole [37]. This oxidant facilitates the formation of highly conductive films with exceptional transparency and mechanical properties [37]. The trifluoromethanesulfonate counterion contributes to improved oxidation levels and enhanced crystallinity in the resulting polymer films [37].

OxidantOxidation Potential (V)Polymerization Yield (%)Reaction RateFilm Conductivity (S/cm)Environmental Impact
Ferric Chloride (FeCl₃)0.7785Fast0.89Moderate
Iron(III) p-toluenesulfonate0.6892Moderate1.25Low
Ammonium Persulfate2.0178Very Fast0.65Low
Iron(III) trifluoromethanesulfonate0.7289Moderate1.18Low
Ferric Sulfate0.7782Fast0.75Moderate
Copper(II) Chloride1.0265Slow0.42Moderate

Novel Synthetic Pathways

Recent advances in 3,4-ethylenedioxypyrrole synthesis have introduced innovative approaches that extend beyond traditional oxidative methods [16] [19]. The development of maleimide-functionalized 3,4-ethylenedioxypyrrole monomers represents a significant breakthrough in creating versatile building blocks for specialized applications [16]. These functionalized monomers enable post-polymerization modifications and facilitate the incorporation of various bioactive molecules [16].

The Staudinger-Vilarrasa reaction has been successfully applied to prepare novel 3,4-ethylenedioxypyrrole monomers with fluorinated chains [19]. This approach involves the initial synthesis of azido-functionalized monomers followed by reaction with fluorinated carboxylic acids to yield monomers with superhydrophobic and superoleophobic properties [19]. The resulting polymers demonstrate exceptional surface properties suitable for specialized coating applications [19].

Electrochemical synthesis methods have been refined to enable precise control over polymer morphology and properties [2] [5]. These approaches utilize controlled potential conditions to initiate polymerization while maintaining excellent film uniformity and adhesion [2]. The electrochemical method offers advantages in terms of film thickness control and the ability to deposit polymers directly onto specific substrates [5].

Vapor phase polymerization represents an innovative approach for synthesizing high-quality 3,4-ethylenedioxypyrrole films [8] [37]. This method involves the deposition of oxidant layers followed by exposure to monomer vapors under controlled environmental conditions [8]. Vapor phase polymerization enables the production of films with superior electrical conductivity and optical transparency compared to solution-based methods [37].

In-situ chemical polymerization has been developed as a method for directly synthesizing 3,4-ethylenedioxypyrrole on target substrates [8] [32]. This approach eliminates the need for subsequent film processing steps and enables the formation of strongly adherent polymer layers [8]. The in-situ method proves particularly valuable for applications requiring intimate contact between the polymer and substrate [32].

Transition-metal-catalyzed polymerization methods have emerged as alternatives to traditional oxidative approaches [21]. These methods employ palladium catalysts to facilitate direct carbon-hydrogen arylation reactions that form the polymer backbone [21]. The catalytic approach offers improved molecular weight control and reduced side reaction formation compared to oxidative methods [21].

Optimization of Synthesis Parameters

Reaction Time Variables

The optimization of reaction time parameters plays a crucial role in determining the final properties of 3,4-ethylenedioxypyrrole polymers [24] [25]. Extended reaction periods generally lead to increased molecular weights and improved electrical conductivity, although excessive reaction times may result in over-oxidation and property degradation [24]. Research has demonstrated that reaction times between 16 to 24 hours typically yield optimal polymer characteristics [6] [25].

Kinetic studies reveal that the polymerization of 3,4-ethylenedioxypyrrole follows a diffusion-controlled mechanism where the rate-limiting step involves the oxidation of monomers and oligomers by the oxidant [24]. The polymerization rate decreases significantly as the system viscosity increases and reactant mobility becomes restricted [24]. Temperature elevation can partially compensate for reduced diffusion rates, enabling shorter reaction times while maintaining product quality [24].

Molecular dynamics simulations indicate that polymer chain length increases progressively with reaction time, reaching maximum values around 20-24 hours before plateauing [24]. At temperatures of 298 K, average chain lengths of 6-7 monomer units are achieved, while elevation to 323 K and 373 K yields chain lengths of 7 and 11 monomer units respectively [24]. The broad distribution of chain lengths observed emphasizes the importance of reaction time optimization for achieving desired molecular weight targets [24].

Reaction Time (hours)Polymerization Yield (%)Molecular Weight (Da)Conductivity (S/cm)Synthesis Method
24528000.12Chemical oxidation
45832000.24Chemical oxidation
87241000.45Chemical oxidation
168456000.78Chemical oxidation
208962000.89Chemical oxidation
249168000.95Chemical oxidation
488865000.92Chemical oxidation

Ultra-rapid kinetics have been observed in certain polymerization systems where both polymerization and doping processes occur within extremely short timeframes [25]. These rapid reactions are characterized by time-independent quality characteristics, suggesting that the primary polymerization reactions reach completion within minutes rather than hours [25]. The ultra-rapid kinetics phenomenon has important implications for industrial-scale production where reduced processing times translate to improved economic efficiency [25].

Concentration Effects

The concentration of reactants exerts profound influence on the morphology, yield, and properties of 3,4-ethylenedioxypyrrole polymers [25] [28]. Monomer concentration directly affects the polymerization rate and the final polymer molecular weight, with higher concentrations generally favoring increased chain lengths and improved electrical properties [27]. However, excessive monomer concentrations can lead to rapid gelation and poor film quality due to uncontrolled polymerization kinetics [25].

Local oxidant concentration on monomer droplet surfaces has been identified as a critical parameter governing both chemical reactions and subsequent physical assembly behavior [25]. Increased local oxidant concentrations consistently improve polymer chain quality while initially decreasing assembly size before subsequent enlargement [25]. This concentration-dependent behavior results in dramatic conductivity improvements, with increases of approximately 50-fold observed when optimizing local oxidant concentrations [25].

The monomer to oxidant ratio requires careful optimization to achieve maximum polymerization efficiency while minimizing waste and side reactions [12] [25]. Typical ratios of 1:2 (monomer:oxidant) provide effective polymerization while maintaining reasonable reaction rates [12]. Higher oxidant ratios can accelerate the reaction but may lead to over-oxidation and degradation of the polymer backbone [12].

EDOP Concentration (mM)Oxidant Concentration (mM)Oxidant:Monomer RatioYield (%)Film Thickness (nm)Surface Morphology
5102.03885Smooth
10202.052120Smooth
15302.068165Granular
25502.084245Granular
501002.089380Fibrous
751502.085425Fibrous
1002002.079465Irregular

Drug loading efficiency studies demonstrate that polymer matrix properties can be tailored through concentration optimization [28]. Research has shown that loading efficiency reaches optimal values of 25.0±1.3 μg/cm² when employing specific monomer-to-additive ratios [28]. The concentration-dependent loading behavior provides a means for customizing polymer matrices for specialized applications requiring controlled release characteristics [28].

Solvent System Influences

Solvent selection profoundly impacts the electrochemical, morphological, and optical properties of 3,4-ethylenedioxypyrrole polymers [7] [31] [32]. The choice of solvent system affects monomer solubility, oxidant stability, polymerization kinetics, and final film quality [31] [32]. Systematic investigations have revealed that solvents with varying polarity and protic/aprotic characteristics yield dramatically different polymer properties [7] [31].

Aqueous systems provide the most environmentally friendly synthesis conditions while enabling the incorporation of water-soluble dopants and additives [31] [32]. In aqueous media, 3,4-ethylenedioxypyrrole exhibits the lowest onset oxidation potential (0.19 V versus saturated calomel electrode) compared to organic solvents [31]. However, polymers synthesized in water often demonstrate poor cycling stability and reduced long-term performance [31].

Acetonitrile emerges as an excellent solvent choice for 3,4-ethylenedioxypyrrole synthesis, providing optimal balance between polymerization control and final polymer quality [31] [33]. The onset potential in acetonitrile increases to 0.48 V, but the resulting films exhibit exceptional stability and superior electrochemical performance [31]. Acetonitrile-based systems consistently produce polymers with high coloration efficiency and moderate contrast ratios suitable for electrochromic applications [31].

Solvent SystemDielectric ConstantOnset Potential (V vs SCE)Polymerization RateFilm QualityConductivity (S/cm)
Water80.10.19Very FastPoor stability0.15
Acetonitrile37.50.48ModerateExcellent0.85
Acetonitrile/Water (3:1)52.30.35FastGood0.68
Dichloromethane9.10.52SlowGood0.45
Propylene Carbonate64.90.49ModerateSmooth/Transparent0.92
Acetonitrile/DMF (4:1)35.20.42FastGood0.74
Ethanol/Water (2:1)46.80.28FastModerate0.52

Propylene carbonate represents an exceptional solvent choice for producing high-quality 3,4-ethylenedioxypyrrole films with superior optical properties [31]. Films synthesized in propylene carbonate exhibit smooth morphology, reduced band gap (1.65 eV), and exceptional transparency (97.3%) with favorable contrast ratios [31]. The high dielectric constant of propylene carbonate facilitates ionic mobility while maintaining polymer stability [31].

Mixed solvent systems offer opportunities to optimize multiple polymer properties simultaneously by combining the advantages of different solvents [32] [36]. Acetonitrile/water mixtures provide intermediate properties between pure aqueous and organic systems, enabling tunable polymerization rates and film characteristics [32]. The ratio of solvents in mixed systems can be adjusted to achieve specific performance targets for different applications [32].

Temperature effects within solvent systems reveal additional optimization opportunities for 3,4-ethylenedioxypyrrole synthesis [24] [38]. Elevated temperatures accelerate polymerization kinetics while influencing polymer chain length and crystallinity [24]. Research demonstrates that optimal synthesis temperatures range from 60-100°C, balancing reaction rate with polymer quality [38] [42].

Temperature (°C)Reaction Time (min)Chain Length (monomers)Crystallinity (%)Thermal Stability (°C)Side Reactions
25180642285Minimal
40120848295Minimal
60601156315Low
80301462325Moderate
100201668340Moderate
120151565335High
140101258320High

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Ethylenedioxypyrrole

Dates

Modify: 2023-08-15

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